molecular formula C19H18FN3O3 B2943180 1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891105-06-9

1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2943180
CAS RN: 891105-06-9
M. Wt: 355.369
InChI Key: JLVIFXHUGRBDPX-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a critical enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Scientific Research Applications

Electron Transfer and Hydrogen Bonding

Ruthenium and osmium complexes featuring urea ligands have been studied for their electron transfer across multiple hydrogen bonds. These complexes demonstrate the potential for designing materials with specific redox properties, crucial for applications in catalysis and energy storage (Pichlmaier et al., 2009).

Pharmaceutical Applications

Research on compounds with urea structures has shown significant promise in pharmaceutical applications, such as the development of inhibitors for specific receptors in the brain, indicating potential for the treatment of neurological conditions and understanding receptor-mediated physiological processes (Millan et al., 1997).

Polymerization Processes

Studies on the polymerization of ε-caprolactam in the presence of ureas highlight the impact of urea derivatives on polymer chemistry, affecting polymerization rates and the properties of the resulting polymers. Such insights are vital for the development of new materials with tailored characteristics for industrial applications (Marelová et al., 1999).

Environmental Impact and Detection

The analysis of environmental contaminants such as triclocarban, a urea-based pesticide, underscores the importance of detecting and understanding the environmental fate of chemical compounds. This research is critical for assessing the ecological impact of widespread chemical use and for informing regulatory policies (Halden & Paull, 2004).

properties

IUPAC Name

1-(3-acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-12(24)13-4-2-6-15(8-13)21-19(26)22-16-10-18(25)23(11-16)17-7-3-5-14(20)9-17/h2-9,16H,10-11H2,1H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVIFXHUGRBDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

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